4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the family of pyrrolo[3,2-c]pyridines. It is an important building block for the synthesis of heterocyclic compounds, and has been used in various scientific research applications. This compound has a wide range of biochemical and physiological effects, and can be used in laboratory experiments to study the effects of different compounds.
Scientific Research Applications
Neurological Disorders
The pyrrolopyridine scaffold is a common feature in compounds used to treat neurological disorders. Modifications of the core structure, including the use of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine , can lead to new treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .
Immune System Modulation
Compounds derived from 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine have been found to have effects on the immune system . This includes potential applications in immunotherapy, where the goal is to enhance or suppress the immune response to treat various diseases.
Diabetes Management
Research has suggested that certain pyrrolopyridine derivatives could be beneficial in managing blood glucose levels, which is a significant concern in diabetes treatment . These compounds may contribute to the development of new antidiabetic drugs that help control blood sugar levels.
Analgesic Properties
The structural modification of pyrrolopyridine derivatives, including those derived from 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine , has been associated with analgesic properties . These findings could lead to the creation of new pain management medications.
Antimycobacterial Potential
There is evidence to suggest that pyrrolopyridine derivatives have antimycobacterial activity, which could be useful in the fight against tuberculosis and other mycobacterial infections .
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer cell lines. It also significantly reduces the migration and invasion abilities of cancer cells .
properties
IUPAC Name |
4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646780 | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-85-4 | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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